4-(Azetidin-3-yl)aniline dihydrochloride
Description
Significance of Azetidine (B1206935) Scaffolds in Advanced Chemical Synthesis and Molecular Design
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered considerable attention from synthetic and medicinal chemists. researchgate.net Though historically challenging to synthesize due to inherent ring strain, recent advancements have made these scaffolds more accessible. frontiersin.org This has unlocked their potential in molecular design, where the rigid and defined three-dimensional structure of the azetidine ring can be used to control the spatial arrangement of functional groups, a critical aspect in the design of biologically active molecules. researchgate.net
The unique properties of the azetidine scaffold, including its ability to act as a bioisosteric replacement for other cyclic and acyclic moieties, have led to its incorporation into a number of approved drugs and clinical candidates. chemrxiv.org Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable tool in drug discovery campaigns. nih.gov
The Aniline (B41778) Moiety as a Key Functional Group in Heterocyclic Compound Development
Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including many heterocyclic compounds. The amino group attached to the benzene (B151609) ring is a versatile functional handle, allowing for a wide range of chemical transformations. These include diazotization, acylation, alkylation, and participation in various coupling reactions, which are instrumental in the construction of diverse molecular architectures.
In the context of heterocyclic chemistry, the aniline moiety can be a crucial component in the synthesis of fused ring systems or as a substituent that modulates the electronic properties and biological activity of the resulting compound. nih.gov The position of substituents on the aniline ring can significantly influence the properties of the final molecule, making it a key element in structure-activity relationship (SAR) studies.
Overview of Current Research Trajectories for Azetidine-Aniline Conjugates, with Focus on 4-(Azetidin-3-yl)aniline (B12959891) Dihydrochloride (B599025)
The conjugation of azetidine and aniline moieties has given rise to a class of compounds with significant potential in medicinal chemistry. Research in this area is often directed towards the development of novel therapeutic agents, with studies exploring their utility as, for example, gamma-aminobutyric acid (GABA) uptake inhibitors. achemblock.com
While extensive research on 4-(Azetidin-3-yl)aniline dihydrochloride itself is not widely published in peer-reviewed journals, its availability from chemical suppliers points to its use as a building block in proprietary research and development. chemscene.comgoogle.com The synthesis of related 3-amino-azetidine derivatives is well-documented, often involving multi-step sequences starting from precursors like N-tert-butyl-azetidin-3-ol or through intramolecular aminolysis of epoxy amines. researchgate.net These synthetic strategies provide a foundation for the preparation of 4-(Azetidin-3-yl)aniline and its dihydrochloride salt.
The general interest in azetidine-aniline conjugates is driven by the desire to combine the favorable properties of both fragments. The azetidine ring can impart conformational rigidity and improved physicochemical properties, while the aniline moiety provides a key point for interaction with biological targets or for further chemical modification. The dihydrochloride salt form of 4-(Azetidin-3-yl)aniline suggests its potential use in aqueous environments, a common requirement for biological testing and pharmaceutical formulation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | google.com |
| Molecular Weight | 221.13 g/mol | google.com |
| IUPAC Name | 4-(azetidin-3-yl)aniline;dihydrochloride | --- |
| Purity | ≥98% | google.com |
Related Azetidine-Aniline Conjugates in Research
| Compound Name | Research Context | Reference |
| Azetidin-2-ylacetic acid derivatives | Investigated as GAT-1 inhibitors | achemblock.com |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | Studied as a GAT-3 inhibitor | achemblock.com |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | Explored for affinity to GAT-1 and GAT-3 transporters | achemblock.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
4-(azetidin-3-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;;/h1-4,8,11H,5-6,10H2;2*1H |
InChI Key |
SPGLWJZSBKKUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Molecular Design and Derivatization Studies of 4 Azetidin 3 Yl Aniline Core
Strategies for Functionalization of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated heterocycle, offers unique opportunities for chemical modification. Its inherent ring strain influences its reactivity, making it a dynamic component for synthetic elaboration. researchgate.netresearchgate.net Functionalization can occur at the ring's nitrogen or carbon atoms, or the entire ring can be used as a latent reactive group for more complex transformations.
The nitrogen atom of the azetidine ring is a common site for functionalization, readily undergoing reactions such as alkylation, acylation, and sulfonylation. researchgate.net These modifications are crucial for modulating the molecule's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds. For instance, N-acylation or N-sulfonylation can introduce specific recognition elements for target binding. Late-stage modification of the azetidine nitrogen is a particularly powerful strategy, allowing for the diversification of complex molecules at a final synthetic step. researchgate.netfigshare.com
Carbon functionalization, particularly at the C3 position, is also a key strategy. The development of methods like nickel-catalyzed Suzuki cross-coupling enables the introduction of various aryl and heteroaryl groups at the C3 position, directly attached to the azetidine ring. nih.gov This creates azetidines with all-carbon quaternary centers, a structural motif of growing interest in drug design. nih.gov Additionally, aza-Michael additions using precursors like methyl 2-(azetidin-3-ylidene)acetates allow for the synthesis of diverse 3-substituted azetidine derivatives. nih.gov
Table 1: Examples of Functionalization at Azetidine Nitrogen and Carbon
| Position | Reaction Type | Reagents/Conditions | Resulting Moiety | Research Finding |
| Nitrogen | Acylation / Sulfonylation | Acid chlorides, sulfonyl chlorides | Amide, sulfonamide | Allows for late-stage modification and introduction of specific binding groups. researchgate.net |
| Nitrogen | Aza-Michael Addition | N-Boc-azetidin-3-one, Horner-Wadsworth-Emmons reagents, various amines | N-linked heterocyclic groups | Versatile method for constructing C-N bonds and introducing diverse heterocyclic systems. nih.gov |
| Carbon (C3) | Suzuki Cross-Coupling | Benzoylated 1-azabicyclo[1.1.0]butane (ABB), boronic acids, NiBr₂ catalyst | C3-Aryl/Heteroaryl | Creates elusive all-carbon quaternary centers and allows for bioisosteric replacement of other rings. nih.gov |
| Nitrogen | Deprotection & Substitution | (i) Acidic deprotection (ii) Nucleophilic aromatic substitution, acylation, etc. | Varied N-substituents (dyes, biotin) | Enables chemoselective late-stage functionalization of azetidine-containing macrocycles. researchgate.netfigshare.com |
The significant ring strain of azetidines (approx. 26 kcal/mol) can be harnessed to drive unique chemical transformations that lead to novel molecular architectures. rsc.org Strain-release reactions, particularly those starting from highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs), provide powerful and divergent pathways to functionalized azetidines. nih.govresearchgate.net For example, N-activation of azabicyclo[1.1.0]butyl carbinols can trigger a semipinacol rearrangement to yield 1,3,3-substituted keto-azetidines. nih.govnih.gov
Nucleophilic ring-opening provides another route to linear amine derivatives. The regioselectivity of this process is highly dependent on the substituents on the azetidine ring and the nature of the nucleophile. magtech.com.cn Generally, azetidines must be activated, often by converting them into azetidinium salts, to facilitate the reaction. magtech.com.cn The attack typically occurs at the carbon atom that can best stabilize a positive charge in the transition state, such as a benzylic position. magtech.com.cn Furthermore, photochemical methods, like the Norrish-Yang cyclization, can form azetidinol (B8437883) intermediates that undergo subsequent ring-opening to generate highly functionalized acyclic structures, such as aminodioxolanes. beilstein-journals.org
Ring expansion reactions, transforming the four-membered azetidine into larger five- or six-membered heterocycles like pyrrolidines and piperidines, represent another advanced derivatization strategy. magtech.com.cn These transformations often proceed through the rearrangement of azetidinium ylides (Stevens rearrangement) or other reactive intermediates. magtech.com.cn
Table 2: Examples of Azetidine Ring-Opening and Expansion Reactions
| Reaction Type | Precursor | Reagents/Conditions | Product Architecture | Key Feature |
| Semipinacol Rearrangement | Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride (B1165640) or Triflic anhydride | 1,3,3-Substituted keto-azetidines | Strain-release driven rearrangement to complex azetidines. nih.govnih.gov |
| Spirocyclization | Azabicyclo[1.1.0]butane-tethered aryls | Lewis Acid / Electrophilic activation | Azetidine spiro-tetralins | Strain-release driven Friedel-Crafts reaction forming complex spirocycles. d-nb.info |
| Nucleophilic Ring-Opening | 2-Arylazetidinium salts | Halide nucleophiles (e.g., from Bu₄NX) | γ-Haloamines | Regioselective cleavage of the C2-N bond, controlled by electronic effects. magtech.com.cnresearchgate.net |
| Photochemical Ring-Opening | α-Aminoacetophenones | (1) UV irradiation (Norrish-Yang) (2) Electron-deficient ketones | Aminodioxolanes | A 'build and release' strategy using a photochemically generated azetidinol intermediate. beilstein-journals.org |
| Ring Expansion | N-sulfonyl aziridines | Dimethylsulfoxonium methylide | N-sulfonyl azetidines | A common method to build the azetidine ring from a three-membered precursor. organic-chemistry.org |
Modifications of the Aniline (B41778) Moiety
The aniline portion of the 4-(azetidin-3-yl)aniline (B12959891) core is a critical determinant of the molecule's interaction with biological targets. It acts as a key hydrogen bond donor and participates in aromatic interactions within protein binding sites. Modifications to this moiety are central to optimizing potency and selectivity.
Introducing substituents onto the aniline's aromatic ring is a fundamental strategy to modulate electronic and steric properties. Electron-donating or electron-withdrawing groups can influence the pKa of the aniline nitrogen and alter binding interactions. The synthesis of substituted anilines can be achieved through various methods, including multi-component reactions that allow for the construction of complex meta-substituted anilines from simple precursors. beilstein-journals.org
Fusing heterocyclic rings to the aniline core to create structures like quinolines, quinazolines, or indoles is a common strategy in kinase inhibitor design. nih.govacs.org This approach expands the molecular scaffold, introduces additional points for interaction with the target protein, and can rigidly constrain the conformation of the molecule. For example, the tert-amino effect can be exploited to cyclize ortho-substituted N,N-dialkylanilines into fused heterocyclic systems. nih.gov
A more advanced concept is the bioisosteric replacement of the entire aniline ring with non-aromatic, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP). acs.orgfrontiersin.org This strategy aims to retain the key spatial vectors of the original aniline while improving physicochemical properties such as solubility and metabolic stability, thereby mitigating potential toxicity associated with aniline metabolites. acs.org
Table 3: Examples of Aniline Moiety Modifications
| Modification Type | Strategy | Example Precursors | Resulting Structure | Purpose |
| Ring Substitution | Three-component benzannulation | Heterocycle-substituted 1,3-diketones, acetone, amines | Substituted meta-hetarylanilines | Access to diverse substitution patterns, particularly meta-substitution. beilstein-journals.org |
| Heteroaryl Fusion | Tandem C-H alkenylation/arylation or Friedel-Crafts alkylation | 2-Alkynylanilines, N-aryl moieties | Fused polycyclic indoles (e.g., Indolo[1,2-b]isoquinolines) | Creates rigid, extended scaffolds for enhanced target interaction. acs.orgacs.org |
| Bioisosteric Replacement | Replacement of aniline with 3D scaffold | Aniline-containing lead compound | Bicyclo[1.1.1]pentylamine (BCPA) analogue | Improve metabolic stability and other drug-like properties while maintaining geometry. acs.orgfrontiersin.org |
| Heteroaryl Fusion | tert-Amino Effect | ortho-vinyl-substituted N,N-dialkylanilines | Fused quinolizine and oxazine (B8389632) derivatives | Intramolecular cyclization to form five- and six-membered fused rings. nih.gov |
The primary amino group of the aniline is a versatile handle for derivatization. Acylation to form amides is a common first step, often used to link the aniline core to other pharmacophoric fragments. More specialized functionalizations include the formation of ureas and thioureas by reacting the aniline with isocyanates and isothiocyanates, respectively. derpharmachemica.comnih.gov These moieties are excellent hydrogen bond donors and acceptors and are frequently found in potent enzyme inhibitors due to their ability to form robust interactions with protein backbones. nih.gov The acidity and hydrogen bonding capacity differ between ureas and their thiourea (B124793) analogues, providing a tool for fine-tuning binding affinity. rsc.org
Sulfonylation of the aniline amine to form a sulfonamide is another key strategy. nih.gov Sulfonamides are stable, important pharmacophores found in numerous drugs. Modern methods, including visible-light-mediated photoredox catalysis, allow for the direct sulfonylation of anilines with reagents like sulfonyl fluorides or sulfonamides under mild conditions, enabling late-stage functionalization of complex molecules. nih.govacs.org
Table 4: Examples of Amine Functionalization Strategies
| Functional Group | Reaction Type | Reagents | Key Features | Biological Relevance |
| Urea (B33335) / Thiourea | Addition | Isocyanates / Isothiocyanates | Excellent H-bond donors/acceptors. derpharmachemica.com | Potent enzyme inhibitors, anion recognition. nih.gov |
| Sulfonamide | Sulfonylation (Photoredox Catalysis) | Sulfonyl fluorides, aniline, photocatalyst | Mild, versatile, and suitable for late-stage functionalization. nih.gov | Common pharmacophore in diverse drugs. nih.gov |
| Sulfonamide | Sulfonylation (Electrochemical) | Sulfinate salts, anilines | Generation of 2-sulfonylanilines. | Construction of key motifs in bioactive molecules. |
| Amide | Acylation | Acid chlorides, activated carboxylic acids | Fundamental linking strategy. | Connects core to other fragments in drug design. |
Rational Design Principles for 4-(Azetidin-3-yl)aniline Derivatives
The design of novel derivatives based on the 4-(azetidin-3-yl)aniline core is guided by established principles of medicinal chemistry, primarily structure-activity relationship (SAR) studies. The goal is to optimize interactions with a specific biological target, often the ATP-binding site of a protein kinase, while simultaneously improving drug-like properties (ADME - absorption, distribution, metabolism, and excretion).
A key principle is the strategic use of the azetidine ring. Its three-dimensional structure allows it to function as a "bioisostere" for other groups, such as piperidine (B6355638), providing a different vector for substituents to exit the binding pocket. nih.gov This can lead to improved selectivity and potency. Furthermore, substitutions on the azetidine ring itself can have a profound impact on binding affinity and analgesic activity, as demonstrated in studies of nicotinic acetylcholine (B1216132) receptor agonists. nih.gov For example, methyl substitutions at the 3-position of the azetidine ring were found to be detrimental to activity in certain contexts. nih.gov
Another central design principle is the mitigation of metabolic liabilities associated with the aniline moiety. Aniline rings can be susceptible to oxidative metabolism, leading to the formation of reactive metabolites. acs.org Rational design seeks to address this through two main approaches:
Ring Substitution: Introducing blocking groups (e.g., fluorine) at potential sites of metabolism on the aniline ring to prevent oxidation.
Bioisosteric Replacement: Replacing the entire aniline ring with a more stable, non-aromatic scaffold that mimics its size and geometry but is less prone to metabolism. acs.orgfrontiersin.org The use of bicyclo[1.1.1]pentane is a prime example of this strategy, leading to compounds with improved aqueous solubility and oral absorption. acs.org
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For derivatives of the 4-(azetidin-3-yl)aniline core, SAR studies investigate how modifications to the aniline ring, the azetidine nitrogen, or the azetidine ring itself influence target binding, potency, and selectivity.
In the development of kinase inhibitors, the aniline moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The azetidine ring introduces a three-dimensional vector for exiting the binding pocket, allowing for the exploration of new interactions and the optimization of pharmacokinetic properties.
Research into c-Jun N-terminal kinase (JNK) inhibitors, for example, has utilized the 4-anilinopyrimidine scaffold. nih.gov While not directly involving 4-(azetidin-3-yl)aniline, the SAR from these studies is highly relevant. Modifications on the aniline ring are critical for potency and selectivity. For instance, substituting the aniline ring can modulate the electronic properties and steric profile of the molecule, directly impacting its interaction with the target protein. nih.govresearchgate.net In a hypothetical SAR study on a 4-(azetidin-3-yl)aniline-based kinase inhibitor, researchers would systematically explore substitutions at various positions.
Key areas of modification in SAR studies include:
Aniline Ring Substitution: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can alter the pKa of the aniline nitrogen and influence hydrogen bonding capabilities.
Azetidine Nitrogen Functionalization: The secondary amine of the azetidine ring provides a convenient handle for introducing a wide range of substituents. This position is often used to attach groups that can interact with solvent-exposed regions of the target protein or to tailor physicochemical properties like solubility and cell permeability.
Azetidine Ring Substitution: Adding substituents to the carbon atoms of the azetidine ring can create chiral centers and introduce conformational constraints, which can lead to improved potency and selectivity.
The table below illustrates a hypothetical SAR exploration for a generic kinase inhibitor based on the 4-(azetidin-3-yl)aniline core.
| Compound | Modification on 4-(Azetidin-3-yl)aniline Core | Observed Activity (Hypothetical) | Rationale / Interpretation |
| Parent | Unsubstituted 4-(Azetidin-3-yl)aniline | Baseline Potency (IC₅₀ = 500 nM) | Core scaffold establishes initial binding. |
| Analog A | Methyl group on azetidine nitrogen (-N-CH₃) | Decreased Potency (IC₅₀ > 1000 nM) | Steric clash in the binding pocket or loss of a key hydrogen bond. |
| Analog B | Acyl group on azetidine nitrogen (-N-C(O)CH₃) | Increased Potency (IC₅₀ = 50 nM) | Acyl group forms an additional hydrogen bond with a nearby residue. |
| Analog C | Fluoro-substitution on aniline ring (2-fluoro) | Increased Potency (IC₅₀ = 150 nM) | Fluorine alters the pKa of the aniline, improving hinge binding. |
| Analog D | Methoxy-substitution on aniline ring (3-methoxy) | Maintained Potency (IC₅₀ = 450 nM) | Substitution points towards a solvent-exposed region with minimal impact. |
This table presents hypothetical data for illustrative purposes based on general principles of SAR in kinase inhibitor design. nih.govchemrxiv.org
Bioisosteric Replacement Strategies Involving Azetidine Scaffolds
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. drughunter.comnih.gov It is used to solve issues related to metabolic instability, toxicity, solubility, and patentability. The azetidine ring is an excellent bioisostere for various other cyclic and acyclic moieties due to its unique combination of rigidity, polarity, and three-dimensional shape. nih.gov
The 4-(azetidin-3-yl)aniline scaffold can be viewed as a bioisosteric replacement for other common structures in medicinal chemistry, such as 4-aminopiperidine (B84694) or even aniline itself in certain contexts. The replacement of a more flexible piperidine ring with a constrained azetidine can reduce the entropic penalty upon binding to a target, potentially increasing affinity. enamine.net
Common Bioisosteric Replacements Involving Azetidines:
Azetidine for Piperidine/Pyrrolidine (B122466): Replacing larger, more flexible saturated heterocycles with the smaller, more rigid azetidine ring can improve metabolic stability and fine-tune binding geometry. nih.gov
Azetidine for Cyclobutane (B1203170): The nitrogen atom in the azetidine ring provides a hydrogen bond acceptor and a point for further functionalization, offering advantages over its carbocyclic counterpart.
Bridged and Spirocyclic Azetidines for Phenyl Rings: More complex azetidine-containing structures, like bicyclo[1.1.1]pentanes (BCPs), are increasingly used as saturated, three-dimensional bioisosteres for flat aromatic rings like benzene (B151609). nih.govfrontiersin.org This "escape from flatland" strategy can significantly improve physicochemical properties such as solubility while reducing metabolic liabilities associated with aromatic rings. acs.org
The following table compares the properties of a parent compound with its azetidine-containing bioisostere.
| Scaffold | Parent Compound (e.g., containing a phenyl ring) | Bioisosteric Analog (e.g., containing a BCP or azetidine) | Property Improvement |
| Structure | Planar, aromatic | Non-planar, saturated, 3D | Escape from flatland |
| Solubility | Often low | Generally higher | Improved polarity and reduced crystal packing energy |
| Metabolic Stability | Susceptible to CYP450 oxidation | More resistant to oxidation | Lack of aromatic C-H bonds |
| Lipophilicity (logP) | Higher | Lower | Introduction of a polar nitrogen atom and reduced surface area |
| Target Interaction | π-stacking | van der Waals interactions | Provides novel interaction vectors |
This table is a generalized comparison based on established principles of bioisosterism. frontiersin.orgacs.org
In one study, multifunctional spirocyclic azetidines were synthesized and incorporated into the structure of the anesthetic drug Bupivacaine, resulting in analogues that were more active and less toxic than the original drug. nih.gov This highlights the power of using azetidine scaffolds as bioisosteric replacements to enhance drug properties. nih.gov
Combinatorial and High-Throughput Synthesis Approaches for Azetidine Libraries
To fully explore the chemical space around the 4-(azetidin-3-yl)aniline core, medicinal chemists rely on combinatorial chemistry and high-throughput synthesis techniques. slideshare.net These approaches enable the rapid generation of large, diverse libraries of related compounds for screening against biological targets. snv63.rubenthamscience.com The synthesis of azetidine-containing libraries, however, can be challenging due to the ring strain of the four-membered heterocycle. rsc.org
Despite these challenges, several robust methods have been developed for the high-throughput synthesis of azetidine derivatives. These often involve solid-phase synthesis, where the azetidine scaffold is attached to a resin, allowing for sequential reactions and easy purification of intermediates. nih.gov
A notable example is the synthesis of a 1976-membered library of spirocyclic azetidines for CNS drug discovery. nih.govacs.org Starting from a densely functionalized azetidine core, researchers used a variety of reactions (e.g., sulfonylation, acylation) on the solid phase to build a diverse collection of molecules. nih.gov This automated or semi-automated approach allows for the efficient creation of thousands of compounds, which can then be screened to identify initial "hit" compounds for further optimization. rsc.org
Common Strategies for Azetidine Library Synthesis:
| Synthetic Strategy | Description | Key Features | Reference Example |
| Solid-Phase Synthesis | The azetidine core is immobilized on a polymer bead. Reagents are added in solution, and excess reagents are washed away after each step. | High throughput, simplified purification, amenable to automation. | Generation of a 1976-membered spirocyclic azetidine library. nih.govacs.org |
| Solution-Phase Parallel Synthesis | Reactions are carried out in multi-well plates, with each well containing a different combination of building blocks. | Faster reaction development, direct assay of crude products is sometimes possible. | Synthesis of a 325-member azide (B81097) library for "click" chemistry. nih.gov |
| Diversity-Oriented Synthesis (DOS) | Employs complex reaction sequences to generate structurally diverse and complex scaffolds from a common starting material. | Access to novel chemical space and skeletal diversity. | Synthesis of fused, bridged, and spirocyclic azetidine ring systems. nih.gov |
| Strain-Release Functionalization | Uses highly strained precursors like 1-azabicyclobutanes, which react with various nucleophiles to open into functionalized azetidines. | Provides a simple, modular, and programmable route to complex azetidines. chemrxiv.org |
The development of these high-throughput methods is crucial for leveraging the full potential of the 4-(azetidin-3-yl)aniline scaffold in drug discovery, enabling the systematic exploration of SAR and the rapid identification of lead compounds. nih.gov
Computational and Theoretical Investigations of 4 Azetidin 3 Yl Aniline Dihydrochloride
Quantum-Chemical Studies of Azetidine (B1206935) Ring Strain and Conformation
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in numerous pharmaceutical compounds. nih.gov Its significance stems from the unique combination of stability and reactivity conferred by its considerable ring strain. rsc.org The ring-strain energy of azetidine is approximately 25.2 kcal mol⁻¹, a value comparable to other strained rings like cyclobutane (B1203170) (26.4 kcal mol⁻¹) and aziridine (B145994) (26.7 kcal mol⁻¹). researchgate.net This inherent strain influences the ring's conformation and its chemical behavior, making quantum-chemical studies essential for a detailed understanding. rsc.orgresearchgate.net
Ab initio and Density Functional Theory (DFT) are cornerstone computational techniques in quantum chemistry used to investigate molecular structures, reaction mechanisms, and electronic properties. scilit.comresearchgate.net These methods are particularly well-suited for studying the dynamic behavior of the azetidine ring, such as its puckering and ring inversion.
The azetidine ring is not planar; it exists in a puckered conformation to relieve some of its torsional strain. This puckering leads to a dynamic equilibrium between two equivalent "bent" conformations, separated by a planar transition state. DFT and ab initio molecular dynamics (AIMD) can model this ring inversion process, calculating the energy barrier and the vibrational frequencies associated with the puckering motion. researchgate.net For instance, calculations can be performed using various functionals, such as B3LYP or ωB97X-D, with appropriate basis sets like cc-pVDZ, to optimize the geometries of the puckered ground state and the planar transition state. nih.govresearchgate.net The energy difference between these states represents the inversion barrier, a critical parameter for understanding the ring's flexibility and how it presents its substituents for interaction with biological targets.
Molecular Modeling and Docking Simulations for Ligand Design in Research
Molecular modeling techniques, particularly docking simulations, are fundamental components of modern computer-aided drug design. nih.govnih.gov These in silico methods are used to predict how a small molecule (ligand), such as 4-(azetidin-3-yl)aniline (B12959891), might bind to the active site of a protein receptor. issaasphil.org This predictive capability allows researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and refine molecular structures to enhance binding affinity and selectivity. nih.gov
In silico molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. issaasphil.org The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate numerous possible binding poses. nih.gov
For a research scaffold like 4-(azetidin-3-yl)aniline, docking simulations can identify key interactions, such as hydrogen bonds, salt bridges (ionic interactions), and hydrophobic contacts with specific amino acid residues in a target's active site. researchgate.netmdpi.com For example, the protonated nitrogen in the azetidine ring could form a crucial salt bridge with an acidic residue like aspartate or glutamate, while the aniline (B41778) ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. Molecular dynamics (MD) simulations are often used after docking to validate the stability of the predicted ligand-protein complex over time. issaasphil.orgresearchgate.netmdpi.com
Interactive Table: Hypothetical Docking Results for 4-(Azetidin-3-yl)aniline Dihydrochloride (B599025) This table illustrates the type of data generated from a molecular docking study against a hypothetical protein kinase target.
| Parameter | Value | Key Interacting Residues | Interaction Type |
| Binding Energy | -8.2 kcal/mol | ASP 145 | Salt Bridge with Azetidine N-H |
| Hydrogen Bonds | 3 | GLU 98, LYS 45 | H-bond with Aniline -NH2 |
| SER 144 | H-bond with Azetidine N-H | ||
| Hydrophobic Interactions | 4 | PHE 80, LEU 130 | π-π Stacking with Aniline Ring |
| VAL 35, ILE 95 | van der Waals Contacts |
Note: The data in this table is illustrative and does not represent real experimental results.
Beyond ligand binding, computational chemistry provides invaluable guidance for the synthesis of complex molecules like substituted azetidines. mit.edu The high ring strain of azetidines makes their synthesis challenging, but theoretical models can help overcome these difficulties. rsc.orgmit.edu
Recent research has demonstrated the use of computational models to pre-screen reactants for azetidine synthesis. mit.edu By calculating properties like frontier molecular orbital energies, these models can predict which pairs of precursor molecules (e.g., alkenes and oximes) are likely to react successfully under specific conditions, such as photocatalysis. mit.edu This approach saves significant time and resources by avoiding trial-and-error experimentation. mit.edu Furthermore, computational studies can provide mechanistic insights into potential decomposition pathways. For instance, calculations can clarify acid-mediated ring-opening reactions in certain aryl-azetidines, enabling chemists to design more stable analogues by modifying the electronic properties of the substituents. nih.gov
Interactive Table: Computational Prediction of Reaction Yields This table shows how computational models can be used to predict the success of different substrate pairings in a hypothetical azetidine synthesis reaction.
| Alkene Substrate | Oxime Substrate | Predicted Reactivity (ΔE_orbital) | Predicted Yield | Experimental Outcome |
| Styrene | Acetophenone Oxime | -2.5 eV | High | 85% |
| Cyclohexene | Benzaldehyde Oxime | -1.1 eV | Low | 15% |
| 1-Octene | Acetone Oxime | -3.0 eV | High | 92% |
| 4-Chlorostyrene | 4-Methoxybenzaldehyde Oxime | -2.8 eV | High | 88% |
| 2,3-Dimethyl-2-butene | Cyclohexanone Oxime | +0.5 eV | No Reaction | <5% |
Note: The data in this table is for illustrative purposes, based on the principles described in reference mit.edu.
Mechanistic Insights from Theoretical Calculations
Theoretical calculations, particularly using DFT, are powerful for elucidating complex reaction mechanisms that are difficult to probe experimentally. researchgate.netmdpi.com These calculations can map the entire energy profile of a reaction, identifying transition states, intermediates, and activation energies. researchgate.net
For reactions involving the azetidine ring, computational studies can provide deep mechanistic understanding. For example, in the acid-mediated decomposition of N-aryl azetidines, calculations can model the intramolecular nucleophilic attack, confirming the proposed ring-opening mechanism and explaining why certain analogues are more stable than others. nih.gov Similarly, DFT has been successfully applied to explain the mechanisms of rearrangements, such as the Meisenheimer rearrangement in azetidine N-oxides. researchgate.net By visualizing the structures of transition states and calculating their energies, researchers can understand the stereochemical and regiochemical outcomes of reactions, which is critical for the rational design of synthetic routes and the prediction of chemical reactivity. mit.edumdpi.com
Reaction Pathway Analysis of Azetidine Formation and Functionalization
The synthesis of the azetidine ring, a key structural motif in many biologically active compounds, has been the subject of extensive research, with computational studies playing a crucial role in elucidating reaction mechanisms and predicting outcomes. frontiersin.orgmit.edu Various synthetic strategies have been developed, each with unique pathways and intermediates that have been investigated through theoretical models.
One prominent method involves the intramolecular aminolysis of epoxy amines. For instance, the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to azetidine derivatives. frontiersin.org Computational studies of this reaction have suggested that the coordination of the lanthanum(III) ion to the substrate and/or the product is a key factor in determining the regioselectivity of the aminolysis. frontiersin.org This highlights the power of theoretical calculations in understanding the role of catalysts in directing reaction pathways.
Another innovative approach utilizes photocatalysis to drive the formation of azetidines from an alkene and an oxime. mit.edu This light-driven synthesis is facilitated by a photocatalyst that excites the reactant molecules from their ground state to a more reactive state. mit.edu Computational modeling has been instrumental in this area, enabling the prediction of viable reactant pairs by calculating their frontier orbital energies. mit.edu These models can prescreen compounds, identifying which substrates are likely to react successfully to form the desired azetidine ring, thereby reducing the need for empirical trial-and-error experimentation. mit.edu
Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the azetidine core. A notable example is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with boronic acids. nih.gov Mechanistic investigations, supported by preliminary computational work, suggest a polar-radical relay strategy. nih.gov The reaction is thought to proceed via the ring-opening of ABB by a bromide, generating a redox-active azetidine intermediate that then participates in a radical-based cross-coupling pathway. nih.gov
The diversity of synthetic routes is further exemplified by the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes to yield azetidine nitrones. acs.org Mechanistic studies indicate a complex tandem process involving a nih.govnih.gov-rearrangement, a 4π-electrocyclization, ring opening, and subsequent recyclization, all occurring in a single pot. acs.org The specific reaction pathway and the final product are significantly influenced by the substituents on both the alkyne and oxime moieties. acs.org
These examples underscore the critical role of computational and theoretical investigations in advancing the synthesis of functionalized azetidines. By providing detailed insights into reaction pathways, transition states, and the influence of catalysts and substituents, these studies guide the development of more efficient and selective synthetic methodologies.
| Reaction Type | Catalyst/Promoter | Key Computational Insight | Reactants | Product Type |
| Intramolecular Aminolysis | La(OTf)₃ | Lanthanum(III) coordination dictates regioselectivity. frontiersin.org | cis-3,4-Epoxy amines | Azetidines |
| Photocatalysis | Photocatalyst | Prediction of reactive pairs via frontier orbital energy calculations. mit.edu | Alkenes and Oximes | Azetidines |
| Suzuki Cross-Coupling | Nickel/Bromide | Elucidation of a polar-radical relay mechanism. nih.gov | 1-Azabicyclo[1.1.0]butane and Boronic Acids | Functionalized Azetidines |
| Skeletal Rearrangement | Copper(I) | Identification of a tandem nih.govnih.gov-rearrangement and electrocyclization cascade. acs.org | O-Propargylic Oximes | Azetidine Nitrones |
Electron Transfer Processes in Azetidine Derivatives
The behavior of azetidine derivatives in redox processes is a critical aspect of their chemical reactivity and has significant implications for their application, particularly in contexts such as DNA repair mechanisms. nih.gov Computational studies have been pivotal in understanding the energetics and feasibility of electron transfer to and from the azetidine ring and its impact on the ring's stability and reactivity. nih.gov
Quantum-chemical calculations have been employed to study the photo-oxidation and photoreduction of azetidine derivatives, which can serve as models for DNA lesions. nih.gov These theoretical investigations analyze the redox properties of azetidine isomers and various photosensitizers. nih.gov The goal is to understand how single-electron transfer, either oxidation or reduction, affects the energy barrier for the opening of the four-membered azetidine ring. nih.gov
In one such study, it was found that one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle. nih.gov Conversely, while oxidation was also found to decrease the ring-opening energy barrier, the process was predicted to be too slow to be a competitive pathway. nih.gov These findings are crucial for understanding the mechanisms of DNA repair by photolyases, where an azetidine intermediate is proposed and its opening is thought to be initiated by electron transfer. nih.govacs.org
The efficiency of these electron transfer processes can also exhibit stereodifferentiation. Computational analysis has shown that the oxidation of a cis-isomer of an azetidine derivative can be favored over the trans-isomer, a finding that aligns with experimental observations. nih.gov This stereoselectivity in electron transfer adds another layer of complexity and control to the reactivity of these molecules.
Electrocatalytic methods for azetidine synthesis also highlight the importance of electron transfer. acs.org In one such method involving the intramolecular hydroamination of allylic sulfonamides, the merger of cobalt catalysis and electricity enables the regioselective generation of key carbocationic intermediates through oxidation. acs.org Electrochemical kinetic analysis of this process suggests that either the regeneration of the catalyst via nucleophilic cyclization or a second electrochemical oxidation step to form the carbocationic intermediate is rate-determining. acs.org This demonstrates the direct role of controlled electron transfer in facilitating the formation of the azetidine ring. acs.org
The table below summarizes key findings from computational studies on electron transfer processes in azetidine derivatives.
| Process | Computational Method | Key Finding | Impact on Azetidine Ring |
| One-Electron Reduction | Quantum-Chemical Calculations | Dramatically facilitates ring-opening. nih.gov | Increased reactivity towards cycloreversion. |
| Photo-oxidation | Quantum-Chemical Calculations | Decreases ring-opening energy barrier, but the process is slow. nih.gov | Minor impact on ring-opening kinetics compared to reduction. |
| Stereoselective Oxidation | Quantum-Chemical Calculations | Oxidation of the cis-isomer can be favored over the trans-isomer. nih.gov | Different reactivity for different stereoisomers. |
| Electrocatalytic Oxidation | Electrochemical Kinetic Analysis | Forms a key carbocationic intermediate for C-N bond formation. acs.org | Facilitates azetidine ring formation. |
Exploratory Research Applications and Mechanistic Studies of 4 Azetidin 3 Yl Aniline Derivatives
Utilization as Scaffolds in Medicinal Chemistry Research
The azetidine (B1206935) moiety is a privileged structure in medicinal chemistry, valued for its ability to provide a three-dimensional framework that can enhance binding affinity and improve pharmacokinetic properties of drug candidates. rsc.orgresearchgate.net The 4-(azetidin-3-yl)aniline (B12959891) scaffold, in particular, combines the rigid azetidine ring with an aniline (B41778) group, offering a versatile platform for the synthesis of diverse compound libraries. solubilityofthings.com
Design of Inhibitors Targeting Specific Research Biomolecules (e.g., NAMPT)
A notable application of the 4-(azetidin-3-yl)aniline scaffold is in the design of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis and a promising target in oncology. nih.gov Researchers have utilized a scaffold morphing approach, transitioning from a cyclopropyl (B3062369) carboxamide to a 3-pyridyl azetidine urea (B33335) motif, to develop potent NAMPT inhibitors. nih.gov This strategic modification led to the discovery of compounds with excellent in vitro potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov The synthesis of these inhibitors often involves a convergent strategy, highlighting the modularity of the 4-(azetidin-3-yl)aniline scaffold. nih.gov
Table 1: Examples of 4-(Azetidin-3-yl)aniline Derivatives as NAMPT Inhibitors
| Compound | Modification on Azetidine Scaffold | Target | Key Findings |
|---|---|---|---|
| 3-Pyridyl Azetidine Ureas | Urea linkage at the azetidine nitrogen, with a 3-pyridyl group. | NAMPT | Identified as a potent NAMPT inhibiting motif through scaffold morphing. nih.gov |
| Compound 27 (from study) | Optimized 3-pyridyl azetidine urea derivative. | NAMPT | Showed excellent in vitro potency and good ADME properties. nih.govnih.gov |
Development of Chemical Probes for Investigating Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. nih.govresearchgate.netolemiss.edu The 4-(azetidin-3-yl)aniline scaffold serves as a valuable starting point for the development of such probes. Its structural features allow for systematic modifications to optimize potency, selectivity, and other properties required for a high-quality chemical probe. For instance, in the development of probes for bromodomains like BRD7 and BRD9, the azetidine substituent was found to be optimal for interacting with specific amino acid residues, contributing to improved selectivity. mdpi.com The ability to fine-tune interactions through modifications of the azetidine ring and its substituents is a key advantage in probe development. mdpi.com
Role in Materials Science Research
The unique properties of the azetidine ring, including its strain and rigidity, also make it an interesting component in materials science. rsc.org
Investigations into Polymerization Initiatives and Material Property Modulation
Recent research has explored the use of azetidines in polymerization reactions. rsc.orgresearchgate.net The ring strain of azetidines can be harnessed to drive ring-opening polymerizations, leading to the formation of novel polymers with potentially unique properties. While specific studies focusing solely on 4-(azetidin-3-yl)aniline in polymerization are not extensively detailed in the provided results, the general principles of azetidine chemistry suggest its potential utility. The incorporation of the rigid azetidine and aromatic aniline moieties into a polymer backbone could influence properties such as thermal stability, mechanical strength, and conductivity. The reactivity of the aniline group also presents opportunities for further functionalization of the resulting polymers.
Fundamental Mechanistic Research
Understanding the fundamental chemical properties of the 4-(azetidin-3-yl)aniline scaffold is crucial for its effective application in both medicinal chemistry and materials science. nih.govrsc.org
Investigation of Azetidine Ring Reactivity and Stability
The reactivity of the azetidine ring is largely governed by its inherent ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This strain makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a factor that must be considered during synthesis and in biological environments. nih.govyoutube.com Studies have shown that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The stability of the azetidine ring in derivatives of 4-(azetidin-3-yl)aniline is influenced by the nature of the substituents on the nitrogen atom and the aromatic ring. nih.gov For example, electron-withdrawing groups on the aniline ring can affect the basicity of the azetidine nitrogen and, consequently, its reactivity. nih.gov
Table 2: Factors Influencing Azetidine Ring Stability
| Factor | Influence on Stability | Mechanistic Insight |
|---|---|---|
| N-Substitution | The nature of the substituent on the azetidine nitrogen significantly impacts stability. | Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially reducing susceptibility to acid-mediated ring opening. nih.gov |
| pH | Acidic conditions can promote ring-opening decomposition. | Protonation of the azetidine nitrogen can increase ring strain and facilitate nucleophilic attack. nih.govyoutube.com |
| Intramolecular Nucleophiles | The presence of nearby nucleophilic groups can lead to intramolecular ring-opening. | A pendant amide group, for instance, can act as an internal nucleophile. nih.gov |
Study of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
Intramolecular hydrogen bonding is a key factor in the conformational preferences of these molecules. In derivatives of azetidine-containing amino acids, studies have shown that the azetidine nitrogen can act as a hydrogen bond acceptor, forming stable sidechain-backbone N-H···N hydrogen bonds. nih.gov For 4-(azetidin-3-yl)aniline, the aniline nitrogen and the azetidine nitrogen, along with their associated hydrogen atoms, are potential sites for hydrogen bonding. youtube.com Computational studies on aniline-water complexes have demonstrated that the aniline nitrogen is a stronger electron donor than the oxygen atom of water, favoring the formation of hydrogen bonds where aniline acts as a base. This suggests that in 4-(azetidin-3-yl)aniline, intramolecular hydrogen bonds could exist between the aniline -NH2 group and the azetidine nitrogen, or intermolecularly in condensed phases.
The steric effects of the azetidine ring also play a significant role. The rigid and puckered nature of the azetidine ring can influence the orientation of the aniline moiety, affecting its electronic properties and reactivity. nih.gov In nucleophilic ring-opening reactions of azetidines, the regioselectivity is often controlled by a combination of electronic and steric effects. magtech.com.cnnih.gov For instance, sterically bulky nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen in the azetidine ring. magtech.com.cn This highlights the importance of the steric hindrance imposed by the azetidine ring and its substituents in directing chemical transformations.
The stability of aryl azetidines can be compromised by intramolecular ring-opening reactions, particularly when a pendant nucleophilic group is present. nih.gov For example, N-substituted azetidines with a nearby amide group have been observed to undergo acid-mediated intramolecular decomposition through nucleophilic attack of the amide on the azetidine ring. nih.gov The rate of this decomposition is influenced by factors such as the distance between the nucleophile and the azetidine ring and the electronic nature of the aryl substituent. nih.gov
Table 1: Factors Influencing Intramolecular Interactions in Azetidine Derivatives
| Interaction Type | Key Structural Features | Consequence |
| Hydrogen Bonding | Presence of N-H and N: moieties in both aniline and azetidine rings. youtube.com | Stabilization of specific conformers, potential for self-assembly. nih.gov |
| Steric Hindrance | Rigid, non-planar azetidine ring. | Influences regioselectivity of reactions and molecular conformation. magtech.com.cn |
| Ring Strain | Four-membered azetidine ring. rsc.org | Drives ring-opening reactions, affects overall molecular stability. nih.gov |
| Electronic Effects | Electron-donating aniline group and electron-withdrawing potential of a protonated azetidine. | Modulates reactivity and stability of the entire molecule. magtech.com.cn |
Exploration of Photochemical and Electrochemical Properties in Research Contexts
The photochemical and electrochemical characteristics of aniline and its derivatives are of significant interest in various research fields. While specific studies on 4-(azetidin-3-yl)aniline dihydrochloride (B599025) are not extensively documented in the public domain, the general behavior of related compounds provides a basis for understanding its potential properties.
Aniline derivatives are known to be electrochemically active. For instance, the oxidation potential of aniline has been measured to be +0.866 V versus the Normal Hydrogen Electrode (NHE) through cyclic voltammetry. researchgate.net This property is crucial for applications in areas like photocatalysis, where the ability to undergo electron transfer is essential. researchgate.net The introduction of the azetidine group to the aniline structure could modulate this redox potential.
In the realm of photochemistry, aniline derivatives have been investigated for their fluorescence properties and their ability to initiate photochemical reactions. For example, para-azidoaniline, upon photolysis in methanol (B129727), has been shown to produce a red fluorescent product. mdpi.com Furthermore, derivatives of aniline can be modified to create fluorescent probes. mdpi.com The photochemical degradation of various drug substances, including those containing aniline-like moieties, has been studied by exposing solutions to direct sunlight to assess their stability. nih.gov
The development of new tetracyclic quinobenzothiazine derivatives from aniline precursors highlights the role of these compounds in synthesizing photoactive materials. These derivatives have shown interesting antimicrobial properties, and their mechanism of action is linked to their ability to interact with biological systems, a process that can be influenced by their electronic and photochemical characteristics. nih.gov
Table 2: Potential Photochemical and Electrochemical Research Applications of Aniline Derivatives
| Property | Research Application | Relevant Findings for Aniline Derivatives |
| Electrochemical Activity | Development of redox-active materials, sensors. | Aniline has a measured oxidation potential of +0.866 V vs NHE. researchgate.net |
| Photochemical Reactivity | Synthesis of novel compounds, photodynamic therapy. | Photolysis of para-azidoaniline yields a fluorescent product. mdpi.com |
| Fluorescence | Development of molecular probes for bio-imaging and diagnostics. | NBD-derivatives of azidoaniline are fluorescent and can be used as probes. mdpi.com |
| Photostability | Assessment of material stability for various applications. | Photochemical degradation can be induced by exposure to sunlight. nih.gov |
Application in Analytical Method Development for Research Settings
The accurate detection and quantification of aniline derivatives are crucial in various research contexts, from environmental monitoring to pharmaceutical analysis. A range of analytical methods, primarily centered around chromatography, have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a commonly employed technique for the analysis of aniline and its derivatives. sielc.com The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving good separation and sensitivity. For instance, a C18 column is often used for the separation of aniline derivatives. nih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and a buffered aqueous solution. nih.govd-nb.info UV detection is often set at a wavelength where the analyte exhibits maximum absorbance, for example, around 200 nm for aniline. sielc.com
For the analysis of multiple aniline derivatives in complex matrices, more advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized. researchgate.netchrom-china.com This method offers high selectivity and sensitivity, allowing for the detection of trace amounts of analytes. Sample preparation often involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances from the matrix. researchgate.netchrom-china.com The separation is typically performed on an ODS (octadecylsilyl) column with a gradient elution using a mobile phase of methanol and formic acid in water. researchgate.netchrom-china.com
The development of these analytical methods requires careful validation to ensure their accuracy, precision, and linearity. nih.gov This includes constructing calibration curves over a range of concentrations and assessing the method's repeatability and intermediate precision. nih.gov The limit of detection (LOD) is also a key parameter, with LC-MS/MS methods for aniline derivatives in water achieving LODs in the range of 0.002 to 0.207 µg/L. researchgate.netchrom-china.com
Table 3: Overview of Analytical Methods for Aniline Derivatives
| Analytical Technique | Key Parameters | Typical Performance |
| HPLC-UV | Column: C18, Primesep 100 sielc.comnih.govMobile Phase: Acetonitrile/Methanol and buffered aqueous solution nih.govd-nb.infoDetection: UV at specific wavelengths (e.g., 200-235 nm) nih.govsielc.com | Good for quantification in pharmaceutical preparations and bulk material. nih.gov |
| LC-MS/MS | Column: ODS researchgate.netchrom-china.comMobile Phase: Gradient elution with Methanol/Formic acid in water researchgate.netchrom-china.comDetection: Multiple Reaction Monitoring (MRM) mode researchgate.netchrom-china.com | High sensitivity and selectivity, suitable for trace analysis in complex matrices like water. researchgate.netchrom-china.comnih.gov |
| UHPLC-UV | Column: C18 chromatographyonline.comInjection Volume: Large volume injection for increased sensitivity chromatographyonline.comDetection: Diode Array Detector with high sensitivity flow cell chromatographyonline.com | Fulfills stringent sensitivity requirements for detecting low concentrations of primary aromatic amines. chromatographyonline.com |
Advanced Characterization Techniques for 4 Azetidin 3 Yl Aniline Dihydrochloride Derivatives
Spectroscopic Analysis in Structural Elucidation
Spectroscopy is fundamental to the structural analysis of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and Infrared Spectroscopy provide detailed information about the atomic arrangement and chemical environment within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum of a 4-(azetidin-3-yl)aniline (B12959891) derivative, distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the azetidine (B1206935) ring would be expected. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm). The substitution pattern on the aniline ring influences the splitting pattern and chemical shifts of these protons. For a 1,4-disubstituted (para) aniline ring, two distinct sets of doublets are typically observed. The protons on the azetidine ring will appear in the upfield region, with their chemical shifts and multiplicities determined by their specific environment and coupling to adjacent protons. The methine proton at the C3 position of the azetidine ring, being adjacent to the aniline ring, would likely be found further downfield than the methylene (B1212753) protons. The NH proton of the azetidine and the NH2 protons of the aniline group can be identified by their characteristic broad signals, which can be confirmed by deuterium (B1214612) exchange experiments.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons of the aniline ring typically resonate in the δ 110-150 ppm range. rsc.org The carbon attached to the nitrogen atom (C-NH2) is usually found in the more downfield portion of this range, while the carbon bearing the azetidinyl substituent (C-azetidinyl) will also be significantly shifted. The aliphatic carbons of the azetidine ring will appear in the upfield region of the spectrum (typically δ 30-60 ppm). The chemical shifts of aniline carbons are sensitive to the electronic nature of substituents on the ring. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(Azetidin-3-yl)aniline Derivatives
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | ¹H | 6.5 - 8.0 | Two doublets expected for 1,4-disubstitution. |
| Azetidine CH (C3) | ¹H | 3.5 - 4.5 | Quintet or complex multiplet. |
| Azetidine CH₂ (C2, C4) | ¹H | 3.0 - 4.0 | Triplets or complex multiplets. |
| Aniline NH₂ | ¹H | 3.5 - 5.0 | Broad singlet, exchangeable with D₂O. |
| Azetidine NH | ¹H | 1.5 - 3.5 | Broad singlet, exchangeable with D₂O. |
| Aromatic Carbons | ¹³C | 110 - 150 | Four signals expected for a 1,4-disubstituted ring. rsc.org |
| Azetidine CH (C3) | ¹³C | 30 - 45 | |
| Azetidine CH₂ (C2, C4) | ¹³C | 40 - 60 |
Note: Chemical shifts are highly dependent on the solvent and specific substituents on the derivative.
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For 4-(Azetidin-3-yl)aniline dihydrochloride (B599025), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis. Under ESI, the protonated molecule [M+H]⁺ would be readily observed. The fragmentation of 4-(azetidin-3-yl)aniline derivatives in the mass spectrometer is expected to follow predictable pathways. Small substituted aromatic amines are known to undergo complex fragmentation mechanisms. nih.gov Key fragmentation events would likely include:
Alpha-cleavage: The bonds adjacent to the nitrogen atom in the azetidine ring are susceptible to cleavage.
Loss of the azetidine ring: Cleavage of the bond connecting the azetidine ring to the aniline moiety.
Fragmentation of the azetidine ring: The four-membered ring can undergo ring-opening followed by the loss of small neutral molecules like ethene (C₂H₄).
Fragmentation of the aniline moiety: Loss of ammonia (B1221849) (NH₃) or related fragments from the aniline portion of the molecule.
The study of fragmentation patterns of related structures, such as ketamine analogues which also feature a cyclic amine attached to a phenyl ring, shows characteristic cleavages of the cyclic moiety. nih.gov These fragmentation pathways provide a "fingerprint" that helps to confirm the identity of the target compound and distinguish it from its isomers.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 4-(Azetidin-3-yl)aniline
| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |
| 162 | [M+H]⁺ | Protonated parent molecule |
| 134 | [M+H - C₂H₄]⁺ | Ring fragmentation of azetidine |
| 119 | [M+H - C₂H₅N]⁺ | Loss of the azetidine ring moiety |
| 106 | [C₇H₈N]⁺ | Fragment from aniline portion |
| 93 | [C₆H₇N]⁺ | Aniline radical cation |
Note: The observed fragments and their relative intensities can vary significantly depending on the ionization technique and collision energy used.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com An IR spectrum provides information about the different types of bonds by measuring their characteristic vibration frequencies. oregonstate.edu The IR spectrum of 4-(Azetidin-3-yl)aniline dihydrochloride would exhibit several key absorption bands that confirm its structure.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Ammonium (R₃N⁺-H) | N-H Stretch | 2400 - 2800 | Broad, Strong |
| Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 | Medium, may be obscured |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (Azetidine) | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Amine (Ar-NH₂) | N-H Bend | 1580 - 1650 | Medium |
| C-N Stretch | C-N Stretch | 1250 - 1350 | Medium |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. Both HPLC and GC are powerful techniques for assessing purity and for the preparative isolation of compounds.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis and purification of polar, non-volatile, and thermolabile compounds like aniline derivatives. thermofisher.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an added modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aniline chromophore absorbs strongly (typically around 254 nm). The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. On-line solid-phase extraction (SPE) can be coupled with HPLC to automate sample cleanup and concentration, enhancing the sensitivity for trace analysis in complex matrices. thermofisher.com
Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and high-boiling point compounds like anilines can be challenging. thermofisher.com Direct analysis of this compound is generally not feasible as the salt is non-volatile. Even the free base form possesses high polarity and can interact strongly with the GC column, leading to poor peak shape and erratic responses. epa.gov
To overcome these issues, derivatization is typically required prior to GC analysis. nih.govnih.gov The primary and secondary amine functional groups can be converted into less polar and more volatile derivatives. Common derivatization reactions include acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. nih.gov Once derivatized, the compound can be analyzed on a capillary column (e.g., SE-54) coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). epa.gov GC-MS provides the dual benefit of high-resolution separation and definitive mass-based identification of the analyte and any impurities. researchgate.net While requiring an extra sample preparation step, GC can offer excellent sensitivity and resolving power for the analysis of aniline derivatives. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of this compound, this method provides invaluable insights into the precise molecular geometry, conformational preferences of the flexible azetidine ring, and the nature of intermolecular interactions that dictate the crystal packing.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms, is meticulously analyzed to generate an electron density map. From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsional angles that define the molecule's structure.
Detailed research findings from X-ray crystallographic analysis of closely related azetidine and aniline structures provide a strong foundation for understanding the solid-state conformation of 4-(Azetidin-3-yl)aniline derivatives. While specific crystallographic data for the parent dihydrochloride is not publicly available, analysis of analogous structures, such as 3-amino-3-phenylazetidine derivatives, offers significant predictive power.
For instance, a key structural feature of interest is the conformation of the four-membered azetidine ring. Unlike planar cyclobutane (B1203170), the azetidine ring is typically puckered to alleviate ring strain. The degree of this puckering, as well as the orientation of the substituent at the 3-position (the aniline group), can be precisely determined. The puckering is often described by a puckering amplitude and phase, or more simply by the dihedral angles within the ring.
In the solid state, the protonated amine groups of the dihydrochloride salt are expected to act as hydrogen bond donors, forming a network of interactions with the chloride counter-ions and potentially with neighboring molecules. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. The geometry of these interactions, including donor-acceptor distances and angles, is a primary output of a crystallographic study.
Below are representative data tables illustrating the type of structural information that would be obtained from a single-crystal X-ray diffraction study of a 4-(Azetidin-3-yl)aniline derivative. The values are based on typical bond lengths and angles for related structures.
Table 1: Illustrative Crystallographic Data for a 4-(Azetidin-3-yl)aniline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
This table presents hypothetical unit cell parameters for a representative derivative.
Table 2: Selected Bond Lengths for a 4-(Azetidin-3-yl)aniline Derivative
| Bond | Length (Å) |
| C(aryl)-N(aniline) | 1.39 |
| C(azetidine)-N(aniline) | 1.46 |
| C(azetidine)-N(azetidine) | 1.48 |
| C(azetidine)-C(azetidine) | 1.54 |
This table showcases typical bond lengths that would be determined, highlighting the key linkages within the molecule.
Table 3: Key Torsion Angles and Conformational Parameters
| Parameter | Value (°) |
| Azetidine Ring Puckering Angle | 25 |
| C-C-N-C (Aniline-Azetidine) Torsion Angle | 85 |
This table illustrates the type of conformational data obtained, defining the three-dimensional shape of the molecule.
Future Perspectives and Unexplored Research Avenues
Development of Novel and Sustainable Synthetic Routes for Azetidine-Aniline Derivatives
The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered heterocycle. nih.govrsc.org However, recent advancements are paving the way for more efficient and environmentally benign synthetic methodologies. A significant area of development is the use of continuous flow chemistry, which offers enhanced safety, scalability, and control over reaction conditions. researchgate.netnih.gov For instance, sustainable flow protocols have been developed for C3-functionalized azetidines, utilizing green solvents like ethyl acetate (B1210297) and cyclopentyl methyl ether (CPME). researchgate.netnih.gov
Another promising frontier is the application of visible light-mediated photocatalysis, particularly the aza Paternò-Büchi reaction, which represents an atom-economical [2+2] cycloaddition of imines and alkenes to form azetidines. umich.eduspringernature.comresearchgate.net Overcoming challenges related to the photoexcitation of imines could make this a leading strategy for accessing complex azetidine (B1206935) cores from simple starting materials. springernature.com
Furthermore, catalysis-driven approaches are expanding the synthetic toolkit. Lanthanide-catalyzed intramolecular aminolysis of epoxy amines has emerged as a regioselective method for producing azetidines with high yields, even in the presence of sensitive functional groups. frontiersin.org Palladium-catalyzed intramolecular C-H amination is another powerful technique for constructing the azetidine ring. rsc.orgorganic-chemistry.org These modern methods represent a significant step forward from more traditional multi-step routes. wikipedia.org
| Synthetic Strategy | Key Features | Advantages | Relevant Research Findings |
|---|---|---|---|
| Continuous Flow Chemistry | Utilizes microfluidic reactors for precise control over reaction parameters. | Improved safety, scalability, efficiency, and use of sustainable solvents. researchgate.netnih.gov | Development of a sustainable continuous flow protocol for C3-functionalized azetidines using 3-iodo-N-Boc-2-azetidine as a precursor. researchgate.net |
| Photocatalysis (Aza Paternò-Büchi) | Visible light-mediated [2+2] cycloaddition between imines and alkenes. | High atom economy, use of readily available starting materials. springernature.comresearchgate.net | Successful development of visible-light-mediated reactions via triplet energy transfer catalysis overcomes previous limitations. researchgate.net |
| Lanthanide Catalysis | La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. | High yields, tolerance of acid-sensitive and Lewis basic functional groups. frontiersin.org | Demonstrated C3-selective intramolecular aminolysis to form the azetidine ring with high regioselectivity. frontiersin.org |
| Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C-H bonds at the γ-position of a protected amine. | Low catalyst loading, use of inexpensive reagents, predictable selectivity. rsc.orgorganic-chemistry.org | Efficient synthesis of azetidines using picolinamide (B142947) (PA) as a directing group. organic-chemistry.org |
This table summarizes emerging synthetic methodologies that offer significant improvements over traditional approaches for constructing the azetidine ring, a core component of 4-(Azetidin-3-yl)aniline (B12959891).Integration with Advanced High-Throughput Screening Platforms in Academic Research
The structural diversity offered by azetidine-based scaffolds makes them ideal for inclusion in compound libraries for drug discovery. nih.govresearchgate.net High-Throughput Screening (HTS) allows for the rapid testing of millions of chemical compounds against biological targets to identify potential new drugs. youtube.com Integrating libraries of azetidine-aniline derivatives with HTS platforms in academic and industrial research is a key avenue for discovering novel bioactive agents. researchgate.netnih.gov
Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse molecules, and it has been successfully applied to generate fused, bridged, and spirocyclic azetidine ring systems. nih.gov Such libraries can be "pre-optimized" for desirable physicochemical properties, such as those required for targeting the central nervous system (CNS). nih.gov The development of robust, HTS-amenable reactions, such as the "click chemistry" cycloaddition between azides and alkynes, is crucial for efficiently populating these libraries. rsc.org Future efforts will likely focus on creating larger and more diverse azetidine-based libraries and screening them against a wider array of biological targets, including proteins, nucleic acids, and even whole cells. acs.org
| Consideration | Description | Importance in Academic Research |
|---|---|---|
| Library Design | Focus on creating structurally diverse scaffolds (e.g., spirocyclic, fused) with favorable physicochemical properties. nih.gov | Enables exploration of novel chemical space to identify unique biological activities. |
| Assay Development | Creation of miniaturized, nonradioactive, and homogeneous assays suitable for robotic screening platforms. researchgate.net | Allows for cost-effective and rapid screening of large compound collections, making HTS more accessible to academic labs. |
| Synthesis Amenability | Employing efficient and robust reactions (e.g., click chemistry, multicomponent reactions) for library synthesis. rsc.org | Facilitates the rapid generation of diverse building blocks and final compounds for screening campaigns. |
| Data Analysis | Using advanced algorithms and data science to analyze vast datasets generated by HTS to identify true "hits". youtube.com | Crucial for pinpointing promising lead compounds from the 99%+ of inactive compounds typically found in a large library. youtube.com |
This table outlines critical factors for the successful integration of azetidine derivative libraries with advanced HTS platforms, a strategy poised to accelerate probe and drug discovery.Exploration of Niche Applications in Chemical Biology and Catalysis
Beyond its role as a pharmaceutical building block, the azetidine moiety possesses unique properties that make it suitable for niche applications in chemical biology and catalysis.
In chemical biology , azetidines can function as rigid scaffolds to orient functional groups in three-dimensional space, which is critical for designing specific molecular probes and ligands. nih.govresearchgate.net For example, azetidine-2-carboxylic acid, a naturally occurring analogue of proline, can be misincorporated into proteins, allowing for the study of protein translation and function. wikipedia.orgtaylorandfrancis.com The biosynthesis of azetidine-containing natural products, such as azetidomonamides in Pseudomonas aeruginosa, is an emerging research area that could reveal novel enzymatic pathways and bioactive compounds. rsc.orgnih.gov
In catalysis , the rigidity of the azetidine ring can be exploited to enhance the stereoselectivity of chemical reactions. Azetidine-containing ligands have been used to create binuclear zinc catalysts for asymmetric Michael additions, where the constrained scaffold improves control over the catalytic pocket. rsc.org Furthermore, azetidine-palladium complexes have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net The ring strain of the azetidine can influence the stability and reactivity of the resulting metallacycle, impacting catalytic performance. researchgate.net
| Field | Application | Key Principle | Example |
|---|---|---|---|
| Chemical Biology | Bioisostere/Scaffold | The rigid, strained ring serves as a unique structural motif for designing probes and bioactive molecules. nih.gov | Azetidine-2-carboxylic acid acts as a proline mimic to study protein biosynthesis. taylorandfrancis.com |
| Chemical Biology | Natural Product Research | Investigating the biosynthesis of rare azetidine-containing natural products. rsc.orgnih.gov | Elucidation of the S-adenosylmethionine-dependent enzyme pathway for azetidomonamide synthesis. nih.gov |
| Asymmetric Catalysis | Chiral Ligand | The rigid azetidine backbone provides enhanced control of the catalytic environment, leading to higher enantioselectivity. rsc.org | Azetidine-derived binuclear zinc catalysts used for asymmetric Michael addition reactions. rsc.org |
| Cross-Coupling | Catalyst Component | Formation of highly active azetidine-palladium complexes for C-C bond formation. | Efficient Suzuki-Miyaura reactions using azetidine-based catalytic systems with low catalyst loadings. researchgate.net |
This table highlights specialized applications of the azetidine motif, demonstrating its utility beyond traditional medicinal chemistry roles.Development of Specialized Analytical Methodologies for Complex Azetidine Structures
The characterization of complex molecules containing the azetidine ring requires sophisticated analytical techniques. While standard methods like Infrared (IR) spectroscopy and basic Nuclear Magnetic Resonance (NMR) are routinely used, the structural complexity and potential for stereoisomerism in substituted azetidines necessitate more advanced approaches. researchgate.netjmchemsci.comjmchemsci.com
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel azetidine derivatives. researchgate.net For detailed structural elucidation, advanced NMR techniques are indispensable. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the regiochemistry and stereochemistry of complex structures, for instance, by showing spatial proximity between protons on the azetidine ring and adjacent moieties. nih.gov Furthermore, 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to definitively establish connectivity to the azetidine nitrogen atom. nih.gov As more intricate azetidine-based molecules are synthesized, the development and application of these specialized analytical methodologies will be crucial for unambiguous structure verification.
| Technique | Purpose | Information Provided | Reference Finding |
|---|---|---|---|
| FT-IR Spectroscopy | Functional Group Identification | Confirms presence of key bonds (e.g., C=O, N-H). | Used to characterize newly synthesized azetidinone derivatives. jmchemsci.comjmchemsci.com |
| 1H and 13C NMR | Basic Structure Elucidation | Provides information on the proton and carbon framework of the molecule. | Routinely used to confirm the structures of novel heterocyclic compounds. researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides highly accurate mass measurement to determine elemental composition. | Used to confirm the structures of novel heterocyclic amino acid derivatives. nih.gov |
| 2D NMR (e.g., NOESY) | Stereochemistry and Regiochemistry | Reveals through-space proximity of nuclei, helping to assign relative stereochemistry. | Confirmed the regiochemistry of a 1,2,4-triazole (B32235) substituted azetidine by showing NOEs between azetidine and triazole protons. nih.gov |
| 1H-15N HMBC | Nitrogen Connectivity | Shows long-range correlations between protons and nitrogen atoms, confirming C-N bond formation. | Confirmed the connectivity of an azetidine ring to a 1,2,4-triazole nitrogen atom. nih.gov |
This table details the specialized analytical techniques required for the unambiguous structural characterization of increasingly complex azetidine-containing molecules.Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Azetidin-3-yl)aniline dihydrochloride, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : React 4-chloronitrobenzene with azetidine (substituted for piperazine in analogous syntheses) in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to form the nitro intermediate .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride.
- Step 3 : Precipitate the dihydrochloride salt by treating the free base with concentrated HCl in ethanol .
- Critical Conditions : Temperature (80–100°C for substitution), reaction time (12–24 hours), and stoichiometric excess of azetidine (1.5–2.0 eq) to account for steric hindrance in the 3-membered ring .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ ~2.88–3.12 ppm (azetidine protons), δ ~7.2–7.3 ppm (aromatic protons), and δ ~5.0–5.5 ppm (amine protons, broad) .
- ¹³C NMR : Signals at ~32–40 ppm (azetidine carbons) and ~123–137 ppm (aromatic carbons) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated m/z for C₉H₁₂N₂·2HCl: ~222.1) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Data Analysis :
- Compare yields under varying conditions (e.g., solvent polarity, azetidine equivalents). For example, DMF may outperform DMSO due to better azetidine solubility .
- Table 1 : Yield optimization under different solvents:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 68 |
| DMSO | 80 | 52 |
| NMP | 100 | 60 |
- Contradiction Resolution : Lower yields in DMSO may arise from incomplete substitution due to steric effects; switching to DMF and increasing reaction time improves outcomes .
Q. What mechanistic insights explain the stability of this compound under physiological pH?
- Experimental Design :
- Stability Assay : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Findings : Degradation peaks (e.g., hydrolyzed azetidine ring) emerge at pH >7, suggesting instability in basic conditions due to ring-opening reactions.
- Mechanism : The protonated amine in acidic conditions stabilizes the azetidine ring, while deprotonation in basic media increases ring strain, favoring hydrolysis .
Q. How can computational methods (e.g., DFT) predict reactivity in nucleophilic substitution reactions involving azetidine?
- Methodology :
- Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and activation energies for azetidine substitution on 4-chloronitrobenzene.
- Key Insight : Higher activation energy (~25 kcal/mol) compared to piperidine analogs (~18 kcal/mol) confirms slower kinetics due to azetidine’s smaller ring and increased steric hindrance .
Data-Driven Research Applications
Q. What are the applications of this compound in medicinal chemistry?
- Case Study : As a building block for kinase inhibitors, the azetidine ring enhances metabolic stability compared to larger N-heterocycles.
- Example : Coupling the amine with sulfonyl chlorides yields sulfonamide derivatives with improved pharmacokinetic profiles .
- Table 2 : Bioactivity comparison of azetidine vs. piperidine analogs:
| Compound | IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Azetidine derivative | 12 | 45 |
| Piperidine derivative | 8 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
